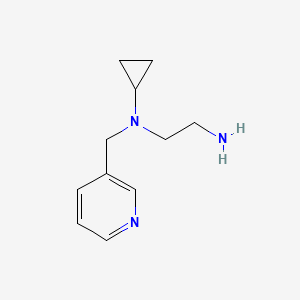

N*1*-Cyclopropyl-N*1*-pyridin-3-ylmethyl-ethane-1,2-diamine

Description

N1-Cyclopropyl-N1-pyridin-3-ylmethyl-ethane-1,2-diamine is a secondary amine derivative of ethane-1,2-diamine, featuring a cyclopropyl group and a pyridin-3-ylmethyl substituent on the same nitrogen atom. This compound is classified as a pharmaceutical intermediate, as indicated by its inclusion in catalogs of primary and tertiary amines . Its molecular formula is inferred as C₁₁H₁₇N₃ (based on structural analogs in and ), with a molecular weight of approximately 203.28 g/mol.

Properties

IUPAC Name |

N'-cyclopropyl-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-5-7-14(11-3-4-11)9-10-2-1-6-13-8-10/h1-2,6,8,11H,3-5,7,9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOUAOQFOOFCBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCN)CC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of ethane-1,2-diamine with cyclopropyl bromide and pyridin-3-ylmethyl chloride under appropriate conditions. The reaction typically requires a catalyst and may be conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using appropriate nucleophiles and solvents.

Major Products Formed: The reactions can yield a variety of products depending on the reagents and conditions used. For example, oxidation may produce corresponding oxo-compounds, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metal ions. It can also serve as a building block for the synthesis of more complex molecules.

Biology: In biological research, the compound may be investigated for its potential biological activity, such as enzyme inhibition or receptor binding. It could be used in the development of new pharmaceuticals or as a tool in biochemical studies.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug synthesis or as a therapeutic agent itself. Its biological activity may be explored for treating various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, materials, or as an intermediate in organic synthesis processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Aromatic vs. Benzodioxinyl derivatives () introduce ether oxygen atoms, improving solubility in polar solvents .

Halogenation Effects :

- Chlorine () and iodine () substituents increase molecular weight and lipophilicity, impacting membrane permeability and pharmacokinetics .

- Fluorine () enhances metabolic stability and bioavailability via reduced oxidative metabolism .

Methyl or bulky substituents (e.g., ) may hinder binding to sterically sensitive targets .

Applications :

- Pyridine-containing analogs (e.g., ) are prevalent in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding sites .

- Halogenated derivatives (–6) are used in radiolabeling or as intermediates in agrochemicals .

Research Findings and Data

Physicochemical Properties

- Solubility : Pyridine derivatives (e.g., target compound) exhibit moderate water solubility (~10–50 mg/L) due to their basic nitrogen, while halogenated benzyl analogs are more lipophilic (logP > 2) .

- Basicity : The pyridine nitrogen (pKa ~4–5) and secondary amine (pKa ~9–10) contribute to pH-dependent solubility and reactivity .

Biological Activity

N1-Cyclopropyl-N1-pyridin-3-ylmethyl-ethane-1,2-diamine is an organic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

N1-Cyclopropyl-N1-pyridin-3-ylmethyl-ethane-1,2-diamine features a cyclopropyl group attached to a pyridine ring and an ethane-1,2-diamine backbone. Its chemical formula is , and it exhibits properties typical of compounds with similar structural motifs.

The biological activity of N1-Cyclopropyl-N1-pyridin-3-ylmethyl-ethane-1,2-diamine is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, potentially influencing signal transduction pathways that regulate various physiological processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that N1-Cyclopropyl-N1-pyridin-3-ylmethyl-ethane-1,2-diamine possesses antimicrobial properties against various bacterial strains.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on cancer cell lines. Results from MTT assays indicate a dose-dependent reduction in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

| A549 | 20 |

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, N1-Cyclopropyl-N1-pyridin-3-ylmethyl-ethane-1,2-diamine was tested against multi-drug resistant strains of bacteria. The results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Case Study 2: Cancer Cell Line Studies

A research article in Cancer Letters reported on the cytotoxic effects of the compound on various cancer cell lines. The study found that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of N1-Cyclopropyl-N1-pyridin-3-ylmethyl-ethane-1,2-diamine is crucial for its development as a therapeutic agent:

- Absorption : The compound shows moderate absorption characteristics in vitro.

- Metabolism : Initial studies indicate that it may undergo hepatic metabolism, producing several metabolites.

- Toxicity : Toxicological assessments reveal low acute toxicity in animal models, but further studies are necessary to evaluate chronic exposure effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.